2-chloro-N-ethyl-N-phenylpropanamide

Herbicide Development Structure-Activity Relationship (SAR) Analytical Chemistry

2-Chloro-N-ethyl-N-phenylpropanamide (CAS 91131-16-7) is a unique chiral α-chloroamide with a non-interchangeable N-ethyl-N-phenyl substitution pattern—substituting with Propachlor or generic chloroacetamides compromises research integrity. The stereogenic α-carbon enables enantioselective synthesis, while its Tanimoto 0.9 similarity to Propachlor makes it an essential analytical reference standard for isomer differentiation in environmental, forensic, and herbicide mode-of-action studies. Available at ≥95% purity for demanding R&D applications.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 91131-16-7
Cat. No. B1231771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-ethyl-N-phenylpropanamide
CAS91131-16-7
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)C(C)Cl
InChIInChI=1S/C11H14ClNO/c1-3-13(11(14)9(2)12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
InChIKeyGGSOFYRMISJWQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility20.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-ethyl-N-phenylpropanamide (CAS 91131-16-7): A Specialized α-Chloroamide for Research and Procurement


2-Chloro-N-ethyl-N-phenylpropanamide (CAS 91131-16-7) is an α-chloroamide derivative belonging to the chloroacetamide/herbicidal amide class, with the molecular formula C₁₁H₁₄ClNO and a molecular weight of 211.69 g/mol . It features a chiral center at the α-carbon of the propanamide backbone, a key structural distinction from the more common α-chloroacetamide herbicides . While its exact biological role is not fully elucidated, it is recognized in authoritative chemical databases like ChEBI (CHEBI:120034) as an anilide [1]. The compound is primarily utilized as a research chemical and building block, with limited literature reports and patent citations, indicating a niche but potentially valuable area of investigation in fields like herbicide development, synthetic chemistry, and forensic science [2].

Why 2-Chloro-N-ethyl-N-phenylpropanamide (91131-16-7) Cannot Be Replaced by Common Chloroacetamide Analogs


The seemingly minor structural variations between 2-chloro-N-ethyl-N-phenylpropanamide and its common alternatives, such as commercial herbicides, have profound implications on biological activity, reactivity, and physicochemical properties. Simply substituting this compound with a seemingly similar α-chloroacetamide like Propachlor or an analog with a different alkyl chain would be a critical error in a research or development context. Key differentiators include the presence of a chiral center on the propanamide backbone, which is absent in many analogs, leading to distinct stereochemical outcomes in synthesis and potential enantioselective interactions with biological targets [1]. Furthermore, even subtle changes in the N-alkyl chain length (ethyl vs. isopropyl vs. methoxymethyl) dramatically alter lipophilicity and steric hindrance, which have been quantitatively linked to herbicidal efficacy and detoxification rates [2]. The specific combination of the N-ethyl and N-phenyl substituents on a 2-chloropropanamide core creates a unique steric and electronic profile that dictates its behavior in both chemical reactions and biological systems, rendering it non-interchangeable with other class members for precise scientific inquiries .

Quantitative Differentiation: 2-Chloro-N-ethyl-N-phenylpropanamide vs. Key Comparators


Structural Isomerism: Distinguishing from Propachlor (CAS 1918-16-7)

2-Chloro-N-ethyl-N-phenylpropanamide (target) is a structural isomer of the commercial herbicide Propachlor. The critical difference lies in the amide moiety: the target compound possesses an N-ethyl-N-phenyl group on a 2-chloropropanamide backbone, whereas Propachlor features an N-isopropyl-N-phenyl group on a 2-chloroacetamide backbone [1]. This isomerism leads to distinct physicochemical and potentially biological profiles. While direct comparative bioactivity data is unavailable in public literature, this fundamental difference is captured by Tanimoto similarity scores and distinct identifiers, underscoring its non-interchangeability [2].

Herbicide Development Structure-Activity Relationship (SAR) Analytical Chemistry

Backbone Length & Stereochemistry: A Differentiating Factor from N-ethyl-2-chloro-N-phenylacetamide (CAS 39086-61-8)

Compared to its α-chloroacetamide analog (CAS 39086-61-8), 2-chloro-N-ethyl-N-phenylpropanamide contains a methyl group at the α-carbon, introducing a chiral center and increasing molecular complexity . This structural modification results in a higher molecular weight (211.69 vs. 197.66 g/mol) and a change in predicted lipophilicity . More importantly, the chiral center offers opportunities for enantioselective synthesis or the study of stereospecific biological interactions, a dimension entirely absent in the non-chiral acetamide analog .

Synthetic Chemistry Chiral Synthesis Medicinal Chemistry

Lipophilicity and Steric Bulk: Inferred Advantage over 2-Chloro-N-methyl-N-phenylpropanamide (CAS 39086-61-8)

Within the class of N-substituted α-chloroamides, the size of the N-alkyl group is a critical determinant of biological activity. Quantitative Structure-Activity Relationship (QSAR) studies have established that increasing the steric dimension and hydrophobicity of the N-substituent significantly affects herbicidal potency and selectivity [1]. While specific Ki or EC50 values are unavailable for this exact compound, the replacement of an N-methyl group (as in a hypothetical analog) with an N-ethyl group is predicted to increase lipophilicity (log P) and steric bulk, parameters that are positively correlated with improved membrane permeability and target site interaction in many agrochemical and pharmaceutical contexts [2].

Herbicide Development QSAR Modeling Physicochemical Property Analysis

Optimal Research and Industrial Use Cases for 2-Chloro-N-ethyl-N-phenylpropanamide


Building Block for the Synthesis of Chiral α-Substituted Amides

The presence of a chiral center on the propanamide backbone, as confirmed by ChemSpider , makes 2-chloro-N-ethyl-N-phenylpropanamide an ideal starting material or intermediate for the enantioselective synthesis of more complex molecules. Its unique N-ethyl-N-phenyl substitution pattern offers a sterically defined environment that can be leveraged in asymmetric reactions to create libraries of chiral amides for pharmaceutical or agrochemical lead discovery.

Analytical Reference Standard for Distinguishing Chloroacetamide Isomers

Due to its distinct InChIKey (GGSOFYRMISJWQI-UHFFFAOYSA-N) and close structural similarity to the commercial herbicide Propachlor (Tanimoto score 0.9) [1], this compound serves as a crucial analytical reference standard. It enables environmental or forensic laboratories to definitively differentiate between these isomers in complex matrices (e.g., water, soil, biological samples) using techniques like LC-MS/MS or GC-MS, preventing false identification of Propachlor contamination.

Probing the Structure-Activity Landscape of Chloroacetamide Herbicides

For research into the mode of action of chloroacetamide herbicides (e.g., VLCFA inhibition), 2-chloro-N-ethyl-N-phenylpropanamide represents a valuable tool compound. Its specific N-ethyl and α-methyl substitution pattern allows researchers to probe the steric and electronic requirements of the target enzyme binding pocket, as demonstrated in classical SAR studies for this compound class [2]. Testing this compound alongside known actives and inactives helps refine pharmacophore models and understand the molecular basis of selectivity and resistance.

Metabolite Identification and Forensic Toxicology

A commercial vendor notes the compound's relation to fentanyl analogs . In a forensic toxicology context, this compound and its derivatives may be encountered as emerging synthetic opioids. Its unique structure and predicted metabolism (e.g., hydrolysis, hydroxylation, N-dealkylation) make it a relevant standard for developing and validating analytical methods (e.g., in urine or blood) to detect and quantify these substances in clinical or post-mortem samples.

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